molecular formula C12H15ClN2S B11861937 2'-Chloro-4'-methyl-5'H-spiro[cyclohexane-1,6'-thieno[2,3-D]pyrimidine]

2'-Chloro-4'-methyl-5'H-spiro[cyclohexane-1,6'-thieno[2,3-D]pyrimidine]

Cat. No.: B11861937
M. Wt: 254.78 g/mol
InChI Key: LEQUBOKRWDSNQZ-UHFFFAOYSA-N
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Description

2’-Chloro-4’-methyl-5’H-spiro[cyclohexane-1,6’-thieno[2,3-D]pyrimidine] is a heterocyclic compound that features a unique spiro structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both chloro and methyl substituents, along with the spiro configuration, contributes to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Chloro-4’-methyl-5’H-spiro[cyclohexane-1,6’-thieno[2,3-D]pyrimidine] typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction might start with the formation of a thieno[2,3-D]pyrimidine intermediate, followed by spirocyclization with cyclohexane derivatives . The reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that are scalable and cost-effective. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like crystallization and chromatography are employed to achieve the required purity levels for industrial applications .

Chemical Reactions Analysis

Types of Reactions

2’-Chloro-4’-methyl-5’H-spiro[cyclohexane-1,6’-thieno[2,3-D]pyrimidine] undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent choice, and catalyst presence are crucial for achieving the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation reactions can produce oxidized forms of the compound .

Mechanism of Action

The mechanism of action of 2’-Chloro-4’-methyl-5’H-spiro[cyclohexane-1,6’-thieno[2,3-D]pyrimidine] involves its interaction with specific molecular targets. The chloro and methyl groups, along with the spiro configuration, contribute to its binding affinity and selectivity towards these targets. The compound may inhibit or activate certain pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2’-Chloro-4’-methyl-5’H-spiro[cyclohexane-1,6’-thieno[2,3-D]pyrimidine] is unique due to its spiro configuration, which imparts distinct steric and electronic properties. This uniqueness makes it a valuable compound for research and development in multiple scientific fields .

Properties

Molecular Formula

C12H15ClN2S

Molecular Weight

254.78 g/mol

IUPAC Name

2-chloro-4-methylspiro[5H-thieno[2,3-d]pyrimidine-6,1'-cyclohexane]

InChI

InChI=1S/C12H15ClN2S/c1-8-9-7-12(5-3-2-4-6-12)16-10(9)15-11(13)14-8/h2-7H2,1H3

InChI Key

LEQUBOKRWDSNQZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C2CC3(CCCCC3)SC2=NC(=N1)Cl

Origin of Product

United States

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